molecular formula C10H13NO4 B1523082 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid CAS No. 865471-47-2

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Cat. No. B1523082
CAS RN: 865471-47-2
M. Wt: 211.21 g/mol
InChI Key: IJGUOJDGPJJXLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids, has been explored . Additionally, the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed .

Scientific Research Applications

Synthesis and Biological Activity

  • Molecular Docking and Antibacterial Activity : A study on the synthesis of novel pyrazole derivatives from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one highlighted their antibacterial effectiveness against Staphylococcus aureus and Escherichia coli. The electron-withdrawing and donating substitutions on these compounds showed significant effects against Gram-positive and Gram-negative bacteria, respectively. The molecular docking analysis provided insights into the binding interactions of these compounds with bacterial proteins, showcasing their potential as bioactive compounds (Khumar, Ezhilarasi, & Prabha, 2018).

  • Synthetic Methodologies : Research on the synthesis of methyl 3-alkylazulene-1-carboxylates via the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines of aldehydes reveals versatile synthetic pathways. This work contributes to the field by offering a practical approach to synthesizing 1-alkylazulenes and azulene, valuable compounds for further chemical and pharmacological studies (Yasunami, Miyoshi, Kanegae, & Takase, 1993).

  • Antimicrobial Activity : A study synthesized 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines from furan-2-carboxylic acids and furfural. These compounds were tested for antimicrobial activity, identifying those with high effectiveness against C. neoformans, showcasing the potential of such derivatives in addressing fungal infections (Matiichuk et al., 2021).

  • Chemical Synthesis and Applications : The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid via a concise synthetic route demonstrates the compound's utility in peptidomimetic chemistry, indicating its relevance in developing peptide-based therapeutic agents. This work underscores the importance of precise synthetic strategies in creating building blocks for pharmaceutical research (Sladojevich, Trabocchi, & Guarna, 2007).

properties

IUPAC Name

3-(morpholin-4-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-10(13)9-8(1-4-15-9)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGUOJDGPJJXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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